Isoscutellarein

Descripción general

Descripción

Isoscutellarein is a naturally occurring flavone, specifically a type of flavonoid, found in various plants such as Cupuaçu (Theobroma grandiflorum) and the liverwort Marchantia berteroana . It is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoscutellarein can be synthesized through several chemical reactions involving the hydroxylation of flavone precursors. One common method involves the use of flavone as a starting material, which undergoes hydroxylation at specific positions to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. For instance, it can be extracted from the aerial parts of Scutellaria species using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: It can also be reduced to form different reduced flavone derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various substituted flavones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like acetic anhydride or benzoyl chloride.

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted flavone derivatives .

Aplicaciones Científicas De Investigación

Anticancer Properties

Isoscutellarein exhibits significant anticancer activity, particularly in the context of various cancer types.

Case Studies:

- Colon Cancer: Research indicates that this compound inhibits the development of colon cancer by inducing apoptosis in cancer cells. In vitro studies demonstrated a reduction in cell viability and an increase in apoptosis markers when treated with this compound (IC50 values were calculated using MTT assays) .

- Hepatocellular Carcinoma: this compound has been shown to inhibit cell proliferation and migration in HepG2 cells through the PI3K/Akt/NF-κB signaling pathway. This mechanism involves upregulating PTEN expression, which plays a critical role in tumor suppression .

Data Table: Anticancer Effects of this compound

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Colon Cancer | Induces apoptosis | Significant decrease in cell viability |

| Hepatocellular Carcinoma | Inhibits PI3K/Akt/NF-κB signaling | Suppression of cell migration |

| Breast Cancer | Regulates HIPPO-YAP signaling | Induces apoptosis in resistant strains |

Pulmonary Health

This compound demonstrates potential in the treatment of pulmonary diseases, particularly idiopathic pulmonary fibrosis.

Case Studies:

- Pulmonary Fibrosis: In animal models, this compound alleviated bleomycin-induced pulmonary fibrosis. It inhibited fibroblast differentiation and proliferation while promoting apoptosis through modulation of TGF-β/Smad and PI3K/Akt signaling pathways .

Data Table: Effects on Pulmonary Fibrosis

| Parameter | Control Group | This compound Group |

|---|---|---|

| Fibrotic Score | High | Significantly lower |

| Fibroblast Proliferation | Increased | Decreased |

| Apoptosis Rate | Low | Increased |

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, showing promise in reducing inflammation in various models.

Case Studies:

- LPS-Induced Inflammation: In RAW264.7 macrophages, this compound inhibited inflammation via the NF-κB/MAPKs signaling pathway. This suggests its potential use as an anti-inflammatory agent .

Data Table: Anti-inflammatory Effects

| Inflammatory Model | Control Group | This compound Treatment |

|---|---|---|

| Cytokine Levels (TNF-α) | High | Significantly reduced |

| Activation of NF-κB | Present | Inhibited |

Reproductive Health

Recent studies have indicated that this compound may enhance reproductive functions.

Case Studies:

- Sperm Function Enhancement: this compound has been shown to significantly increase sperm capacitation, suggesting a role in improving male fertility .

Data Table: Effects on Sperm Function

| Parameter | Control Group | This compound Group |

|---|---|---|

| Spontaneous Capacitation Rate | Low | Significantly higher |

Mecanismo De Acción

Isoscutellarein is similar to other flavones such as scutellarein, apigenin, and baicalein. it is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties . For instance, while scutellarein and apigenin also exhibit antioxidant properties, this compound has been shown to have a higher potency in certain biological assays .

Comparación Con Compuestos Similares

- Scutellarein

- Apigenin

- Baicalein

- Luteolin

Is there anything else you would like to know about isoscutellarein or any other compound?

Actividad Biológica

Isoscutellarein, a flavonoid compound primarily derived from various plant species, particularly those in the Sideritis genus, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

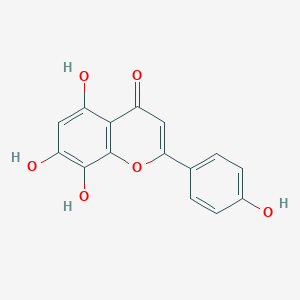

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which is common among flavonoids. Its molecular formula is C₁₅H₁₂O₅, and it exhibits various functional groups that contribute to its biological properties. The presence of hydroxyl groups enhances its antioxidant capacity and potential for various pharmacological effects.

Biological Activities

This compound has been studied for several biological activities:

- Antioxidant Activity : this compound demonstrates significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies have shown that it can protect cells from oxidative damage induced by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines and pathways .

- Antimicrobial Activity : Various studies have reported the antimicrobial effects of this compound against bacteria and fungi. This activity is particularly relevant in the context of traditional medicine, where plants containing this compound have been used for their healing properties .

- Anticancer Potential : this compound has exhibited cytotoxic effects against several cancer cell lines. For instance, it has been found to induce apoptosis in gastric cancer cells through various mechanisms, including the modulation of apoptotic proteins and signaling pathways .

The biological effects of this compound can be attributed to several mechanisms:

- Molecular Docking Studies : Molecular docking simulations have demonstrated that this compound binds effectively to targets involved in cancer progression and inflammation, such as beta-amyloid oligomers associated with Alzheimer's disease .

- Proteomic Analysis : Comparative proteomic studies have identified changes in protein expression in response to this compound treatment, highlighting its role in modulating cellular pathways linked to cell survival and apoptosis .

1. Anticancer Activity in Gastric Cancer

A study investigated the effects of this compound on gastric cancer cell lines (AGS and SNU484). The results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptotic rates compared to control groups. Proteomic analysis revealed alterations in 41 proteins associated with apoptosis and cell cycle regulation .

2. Neuroprotective Effects

In a model of Alzheimer's disease, this compound was shown to mitigate memory impairment induced by beta-amyloid peptides. The compound reduced apoptotic ratios significantly compared to untreated controls, suggesting its potential as a neuroprotective agent .

Data Summary

Análisis De Reacciones Químicas

General Reactivity

- Overview : Isoscutellarein contains a flavonoid backbone with hydroxyl groups at the 4', 5, 7, and 8 positions . These functional groups contribute to its chemical reactivity, making it susceptible to oxidation, reduction, and glycosylation.

- Antioxidant Activity : this compound, like other flavonoids, exhibits antioxidant properties due to its ability to scavenge free radicals. The hydroxyl groups on the flavonoid structure can donate hydrogen atoms to neutralize radicals such as the hydroperoxyl radical .

Oxidation and Reduction Reactions

- Oxidation : this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. The hydroxyl groups are susceptible to oxidation, which can affect the compound's biological activity.

- Reduction : this compound can also be reduced, potentially modifying its structure and activity. The carbonyl group in the chromen-4-one moiety can be reduced to a hydroxyl group, altering the electronic properties of the molecule.

Glycosylation

- Glycosylation : this compound can undergo glycosylation, resulting in derivatives such as this compound-7-O-(6-O-malonyl)glucoside. Glycosylation involves the attachment of a sugar moiety to one or more of the hydroxyl groups, which can enhance its water solubility and affect its bioavailability and biological activity.

Other Potential Reactions

- Acetylation : The hydroxyl groups in this compound can undergo acetylation reactions. For example, the synthesis of scutellarein, which has a similar structure, involves acetylation as a key step .

- Hydrolysis : Scutellarin can be hydrolyzed in vivo into scutellarein, a similar compound, suggesting that this compound might also undergo hydrolysis under certain conditions .

- Methylation : Methylation of scutellarein has been explored to synthesize methylated analogs with enhanced antithrombotic and antioxidant activities . this compound might undergo similar methylation reactions, potentially altering its biological activities .

Scavenging Ability Against Hydroperoxyl Radical

- Theoretical Studies : Computational studies using density functional theory (DFT) have explored the scavenging abilities of similar flavonoids like scutellarein against the hydroperoxyl radical (OOH- ) in both lipid-like and aqueous environments . These studies consider different reaction mechanisms such as hydrogen atom transfer (HAT), single electron transfer (SET), and radical adduct formation (RAF) .

- Reaction Mechanisms : The HAT mechanism, involving the transfer of a hydrogen atom from a hydroxyl group on the flavonoid to the hydroperoxyl radical, is a key pathway. The hydroxyl group at the C6 position is particularly important for this activity .

Data Table: Computed Gibbs Energies for HAT Mechanism of Scutellarein

| OH Position | ΔG (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|

| C5 | 5.7 | 28.5 |

| C6 | -6.0 | 17.0 |

| C7 | 4.6 | 23.7 |

Data from . ΔG represents Gibbs energy, and ΔG‡ represents the activation energy for the reaction.

Propiedades

IUPAC Name |

5,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)12-6-10(18)13-9(17)5-11(19)14(20)15(13)21-12/h1-6,16-17,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHQVROAKYDSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415172 | |

| Record name | Isoscutellarein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41440-05-5 | |

| Record name | Isoscutellarein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41440-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoscutellarein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041440055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoscutellarein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSCUTELLAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WAC3UX5SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.